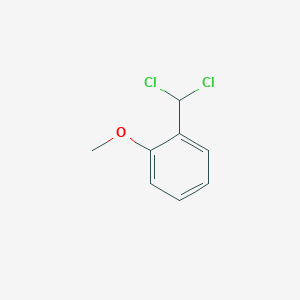
1-(dichloromethyl)-2-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(dichloromethyl)-2-methoxybenzene is an organic compound with the molecular formula C8H8Cl2O It is a derivative of benzene, where a dichloromethyl group and a methoxy group are attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(dichloromethyl)-2-methoxybenzene can be synthesized through several methods. One common approach involves the chloromethylation of 2-methoxybenzene (anisole) using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst. This reaction introduces the dichloromethyl group onto the benzene ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chloromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(dichloromethyl)-2-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the dichloromethyl group can yield methoxybenzene derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substitution: Products include various substituted benzene derivatives.
Oxidation: Major products are aldehydes and carboxylic acids.
Reduction: Methoxybenzene derivatives are the primary products.
Aplicaciones Científicas De Investigación
Applications in Pharmaceutical Synthesis
1-(Dichloromethyl)-2-methoxybenzene is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to participate in diverse chemical reactions, making it valuable for creating complex molecules.
Notable Case Studies
- Synthesis of Indole Derivatives : Research indicates that this compound is instrumental in synthesizing indole derivatives with anti-cancer properties. These derivatives have shown promise in inhibiting tumor growth and promoting apoptosis in cancer cells.
- CX3CR1 Antagonists : The compound has been explored for its potential as a selective antagonist for the CX3CR1 receptor, which plays a crucial role in neuroinflammatory diseases such as multiple sclerosis. This application highlights its therapeutic potential beyond traditional uses.
Reactivity and Mechanism Studies
This compound's ability to form covalent bonds with nucleophiles makes it an important compound for studying reaction mechanisms. It can interact with biological macromolecules, providing insights into drug design and development.
Interaction Studies
Research has focused on the interactions between this compound and various nucleophiles, shedding light on its reactivity patterns and potential applications in designing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1-(dichloromethyl)-2-methoxybenzene involves its interaction with various molecular targets. The dichloromethyl group can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile, facilitating the introduction of other substituents onto the benzene ring. The methoxy group can also influence the reactivity of the compound by donating electron density to the aromatic ring, making it more reactive towards electrophiles.
Comparación Con Compuestos Similares
1-Chloromethyl-2-methoxybenzene: Similar structure but with one chlorine atom.
2-Methoxybenzyl chloride: Lacks the second chlorine atom.
1-Dichloromethyl-4-methoxybenzene: Different position of the methoxy group.
Uniqueness: 1-(dichloromethyl)-2-methoxybenzene is unique due to the presence of both the dichloromethyl and methoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.
Propiedades
IUPAC Name |
1-(dichloromethyl)-2-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMPXGQFIKLPTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













